BenchChemオンラインストアへようこそ!

Etoxadrol hydrochloride

NMDA receptor pharmacology Radioligand binding assay Phencyclidine binding site

Etoxadrol hydrochloride (CL-1848C), a chiral 1,3-dioxolane-piperidine derivative, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that binds with high affinity to the phencyclidine (PCP) binding site within the NMDA receptor ion channel. It was originally developed as a dissociative anesthetic and analgesic but was withdrawn from clinical evaluation due to psychotomimetic side effects.

Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
CAS No. 23239-37-4
Cat. No. B1259965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoxadrol hydrochloride
CAS23239-37-4
SynonymsCl 1848C
Cl-1848C
etoxadrol
Molecular FormulaC16H24ClNO2
Molecular Weight297.82 g/mol
Structural Identifiers
SMILESCCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl
InChIInChI=1S/C16H23NO2.ClH/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H/t14-,15+,16-;/m0./s1
InChIKeyYXNTVNNAXUKHQM-CLUYDPBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etoxadrol Hydrochloride (CAS 23239-37-4): A High-Affinity Non-Competitive NMDA Receptor Antagonist for Anesthetic Research


Etoxadrol hydrochloride (CL-1848C), a chiral 1,3-dioxolane-piperidine derivative, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that binds with high affinity to the phencyclidine (PCP) binding site within the NMDA receptor ion channel [1]. It was originally developed as a dissociative anesthetic and analgesic but was withdrawn from clinical evaluation due to psychotomimetic side effects [2]. Etoxadrol remains a critical pharmacological tool compound for probing NMDA receptor function, PCP-site pharmacology, and structure-activity relationships of ion channel blockers [3].

Etoxadrol Hydrochloride Procurement: Why In-Class NMDA Antagonists Cannot Be Freely Substituted


NMDA receptor open channel blockers share a common binding site yet exhibit markedly divergent pharmacological profiles due to differences in binding kinetics, stereochemistry, and subtype selectivity [1]. Direct head-to-head studies demonstrate that etoxadrol differs from PCP in potency, from dexoxadrol in behavioral efficacy, and from its epimer epietoxadrol by 35-fold in receptor affinity [2]. These quantifiable differences mean that substituting etoxadrol with another in-class compound—even a close structural analog—introduces experimental variability that can confound receptor pharmacology studies, behavioral assays, and cytoprotection experiments [3].

Etoxadrol Hydrochloride (CAS 23239-37-4): Quantitative Differentiation Evidence Against Closest Analogs


Etoxadrol vs. Phencyclidine (PCP): Comparable Binding Affinity at the PCP Site (Ki = 107 nM vs. ~100 nM)

Etoxadrol binds to the PCP site on the NMDA receptor with a Ki of 107 nM, as determined by displacement of [³H]TCP in rat brain homogenates [1]. This affinity is comparable to that of PCP itself (Ki ≈ 100 nM) [2]. However, etoxadrol's interaction with the PCP site is reported to be essentially irreversible, a kinetic property not shared by PCP [1].

NMDA receptor pharmacology Radioligand binding assay Phencyclidine binding site

Etoxadrol vs. Dexoxadrol: 2-Fold Higher Behavioral Potency in Pigeons Under Fixed-Ratio Schedule

In pigeons responding under a multiple fixed-ratio 30-response, fixed-interval 5-minute schedule, etoxadrol was 2-fold more potent than dexoxadrol at suppressing responding [1]. The potency order for phencyclidine-like discriminative stimulus effects was: PCP > etoxadrol > cyclazocine > dexoxadrol > ketamine [1].

Behavioral pharmacology Operant responding Discriminative stimulus effects

Etoxadrol vs. Ketamine: 16-Fold Higher Potency in Inhibiting NMDA-Stimulated Acetylcholine Release in Rat Striatum

Etoxadrol inhibits NMDA-stimulated acetylcholine efflux in rat striatal slices with an IC₅₀ of 98 nM, compared to 1600 nM for ketamine, representing a 16-fold higher potency [1]. Etoxadrol also outperformed N-allylnormetazocine (IC₅₀ 940 nM, ~10× less potent) and ethylketocyclazocine (IC₅₀ 8300 nM, ~85× less potent) [1].

Neurochemistry NMDA receptor function Acetylcholine release

Etoxadrol vs. Epietoxadrol: 35-Fold Enantioselectivity at the PCP Binding Site

Etoxadrol (2S,4S,6S) demonstrates 35-fold higher affinity for the PCP binding site compared to its C-2 epimer, epietoxadrol (2R,4S,6S) [1]. Only etoxadrol, and not epietoxadrol, substituted for the phencyclidine discriminative stimulus in behavioral studies [1]. This stereospecificity underscores the critical nature of absolute configuration at the dioxolane C-2 position.

Stereochemistry Enantioselectivity Structure-activity relationship

Etoxadrol vs. PCP: Distinct Structure-Activity Relationships for Aromatic Ring Interactions at the PCP Binding Site

Phenyl-substituted etoxadrol analogues exhibit SAR patterns that differ from those of similarly substituted PCP analogues, indicating that the aromatic rings of etoxadrol and PCP interact with distinct regions of the PCP binding site [1]. Replacement of etoxadrol's phenyl ring with 2- or 3-thienyl maintains affinity, while replacement of the ethyl group with propyl or isopropyl produces compounds more potent than either etoxadrol or PCP [1].

Molecular pharmacology Structure-activity relationship PCP binding site topology

Etoxadrol as the Scaffold for the First Chiral Electrophilic Affinity Ligand for the PCP Binding Site

Etoxadrol-meta-isothiocyanate, derived from etoxadrol, was developed as the first chiral electrophilic affinity ligand for the PCP binding site [1]. This derivative was 4–5 times more potent in vitro than metaphit, the only previously known electrophilic affinity ligand for the PCP site [1]. The binding was highly enantioselective, with the 2R-isomer showing substantially lower activity [1].

Chemical biology Affinity labeling PCP receptor mapping

Etoxadrol Hydrochloride: Validated Research and Industrial Application Scenarios Stemming from Quantitative Differentiation Evidence


Calibrated NMDA Receptor Antagonist for In Vitro Functional Assays Requiring Defined Potency Between PCP and Ketamine

Etoxadrol's IC₅₀ of 98 nM in the NMDA-stimulated acetylcholine release assay positions it precisely between PCP (68 nM) and ketamine (1600 nM), offering a 16-fold potency advantage over ketamine and a near-equipotent but kinetically distinct profile relative to PCP [1]. This makes etoxadrol the preferred tool compound for concentration-response studies requiring a potency window that avoids both the extreme potency of MK-801 and the low potency of ketamine, enabling more accurate EC₅₀/IC₅₀ determinations across multiple NMDA receptor subtypes [2].

Enantioselective Pharmacological Probe for Stereochemistry-Dependent NMDA Receptor Studies

The 35-fold affinity difference between etoxadrol (2S,4S,6S) and its epimer epietoxadrol (2R,4S,6S) provides a powerful system for investigating stereochemical requirements at the PCP binding site [3]. Researchers can use enantiomerically pure etoxadrol hydrochloride (CAS 23239-37-4) as the active probe and epietoxadrol as a negative control, enabling definitive assignment of stereospecific effects in binding, functional, and behavioral assays without confounding by racemic mixtures [3].

Scaffold for Development of Chiral, Irreversible Affinity Ligands Targeting the PCP Binding Site

Etoxadrol's unique 1,3-dioxolane-piperidine structure, combined with its high-affinity, irreversible binding to the PCP site, has been successfully exploited to generate etoxadrol-meta-isothiocyanate—the first chiral electrophilic affinity ligand for this site, exhibiting 4–5-fold greater potency than metaphit [4]. This application scenario is directly relevant for chemical biology laboratories engaged in PCP receptor mapping, covalent probe development, and target identification studies requiring irreversible, enantioselective labeling of the NMDA receptor ion channel [4].

Behavioral Pharmacology Reference Compound for Dissociative Anesthetic Drug Discrimination Studies

Etoxadrol produces robust phencyclidine-like discriminative stimulus effects in both pigeons and monkeys, with a well-characterized potency ranking (PCP > etoxadrol > dexoxadrol > ketamine) [5][6]. This reproducible behavioral profile, combined with its intermediate potency between PCP and ketamine, establishes etoxadrol as a benchmark compound for drug discrimination assays, particularly for evaluating novel NMDA antagonists where substitution or antagonism of the etoxadrol cue can reveal mechanistic nuance not captured by PCP or ketamine training stimuli [5].

Quote Request

Request a Quote for Etoxadrol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.